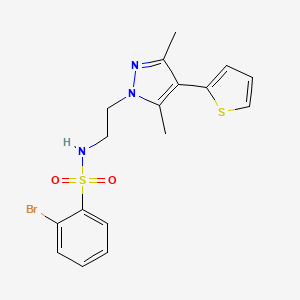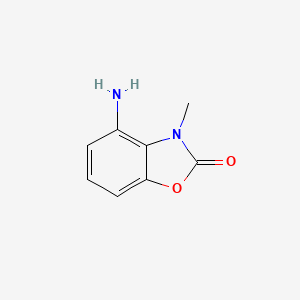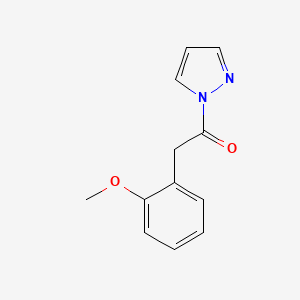![molecular formula C19H15N3O3S3 B2580302 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(etilosulfonil)benzamida CAS No. 941936-67-0](/img/structure/B2580302.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(etilosulfonil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BPTES is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells.
Aplicaciones Científicas De Investigación
Sondas fluorescentes
Una de las aplicaciones de los compuestos basados en benzo[d]tiazol es el desarrollo de sondas fluorescentes . Se desarrolló una nueva sonda fluorescente eficaz, 2-(benzo[d]tiazol-2-il)-1,4-fenileno diacrilato (BT-AC), para detectar selectivamente Cys sobre otros analitos . BT-AC solo esencialmente no emite fluorescencia, mientras que alcanza un aumento de 4725 veces con un gran desplazamiento de Stokes (135 nm) en presencia de Cys .
Agentes antibacterianos
Se han sintetizado y evaluado derivados de benzotiazol por sus propiedades antibacterianas . Compuestos como C 3, C 5, C 9, C 13-15 y C 17 exhibieron una actividad prometedora contra Staphylococcus aureus NCIM 5021 con valores de MIC en el rango de 19,7–24,2 μM . Entre todos los compuestos probados, C 13 que posee un anillo de tiofeno unido al grupo benzotiazol a través de un enlace amida exhibió la máxima actividad contra S. aureus NCIM 5022 con MIC de 13,0 μM .
Actividad antidiabética
Moreno-Diaz et al. sintetizaron las N-(6-sustituidas-1,3-benzotiazol-2-il) bencenosulfonamidas y evaluaron su actividad antidiabética in vivo en una diabetes no insulinodependiente .
Síntesis química
Los derivados de benzotiazol se utilizan en síntesis química . Por ejemplo, N-(4-FENIL-TIAZOL-2-YL)-BENZAMIDA se proporciona a los investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential biological activities .
Mode of Action
It’s worth noting that similar compounds have been studied for their potential as optical materials and for their biological potential .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been reported as potent anti-mycobacterial agents . These compounds have shown promising anti-TB activity and were found to be non-toxic to HEK 293T cell lines . The molecular docking studies predict these compounds to be a ligand for the M. tuberculosis HisG, the putative drug target for tuberculosis .
Cellular Effects
Similar compounds have shown to induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This suggests that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide might have similar effects on cell cycle regulation and apoptosis.
Molecular Mechanism
The exact molecular mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is not known. It’s predicted to be a ligand for the M. tuberculosis HisG , suggesting that it might exert its effects by interacting with this enzyme.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-7-5-6-12(10-13)17(23)22-19-21-15(11-26-19)18-20-14-8-3-4-9-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUTJQYNGYEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)



![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)
![methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2580230.png)
![Methyl (E)-4-[4-[(6-methylpyridin-2-yl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2580231.png)





